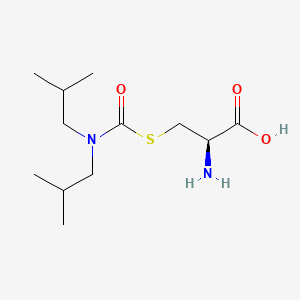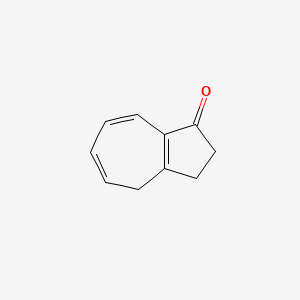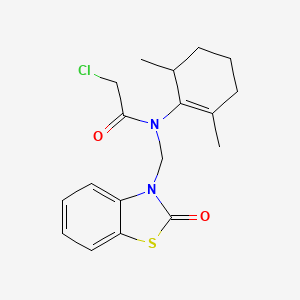
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is a synthetic organic compound with the molecular formula C18H24N2O3 . It is characterized by a pyrrolidine ring substituted with a benzoyl group, an oxo group, and two propyl groups on the nitrogen atoms. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide can be compared with similar compounds such as:
1-Benzoyl-5-oxo-N,N-dimethylpyrrolidine-2-carboxamide: This compound has methyl groups instead of propyl groups, which may affect its chemical reactivity and biological activity.
1-Benzoyl-5-oxo-N,N-diethylpyrrolidine-2-carboxamide: The presence of ethyl groups can lead to differences in solubility and interaction with molecular targets.
1-Benzoyl-5-oxo-N,N-dibutylpyrrolidine-2-carboxamide: The longer butyl chains may influence the compound’s hydrophobicity and overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
51959-89-8 |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Clé InChI |
VLJYURHJBDTROS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


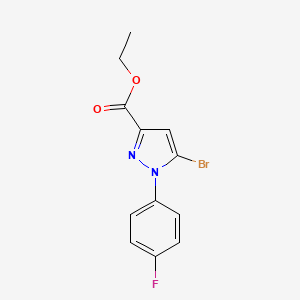
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
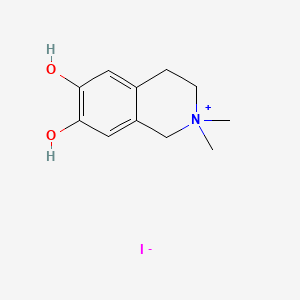
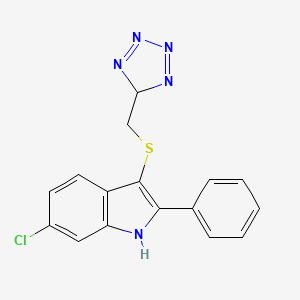
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
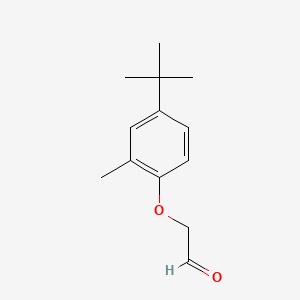
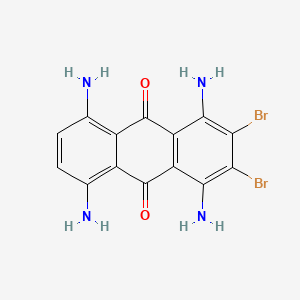

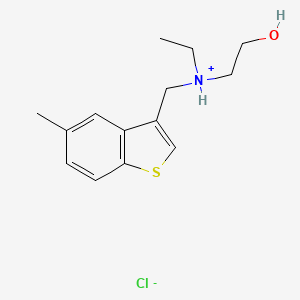
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
